(Z)-4-(4-oxo-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-3-yl)butanoic acid (Z)-4-(4-oxo-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-3-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 438244-23-6
VCID: VC5519888
InChI: InChI=1S/C21H22N4O4S2/c26-17(27)8-6-12-25-20(29)15(31-21(25)30)13-14-18(23-9-3-1-4-10-23)22-16-7-2-5-11-24(16)19(14)28/h2,5,7,11,13H,1,3-4,6,8-10,12H2,(H,26,27)/b15-13-
SMILES: C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCC(=O)O
Molecular Formula: C21H22N4O4S2
Molecular Weight: 458.55

(Z)-4-(4-oxo-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-3-yl)butanoic acid

CAS No.: 438244-23-6

Cat. No.: VC5519888

Molecular Formula: C21H22N4O4S2

Molecular Weight: 458.55

* For research use only. Not for human or veterinary use.

(Z)-4-(4-oxo-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-3-yl)butanoic acid - 438244-23-6

Specification

CAS No. 438244-23-6
Molecular Formula C21H22N4O4S2
Molecular Weight 458.55
IUPAC Name 4-[(5Z)-4-oxo-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Standard InChI InChI=1S/C21H22N4O4S2/c26-17(27)8-6-12-25-20(29)15(31-21(25)30)13-14-18(23-9-3-1-4-10-23)22-16-7-2-5-11-24(16)19(14)28/h2,5,7,11,13H,1,3-4,6,8-10,12H2,(H,26,27)/b15-13-
Standard InChI Key BIISLFOSEBJGPF-SQFISAMPSA-N
SMILES C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a fused pyrido[1,2-a]pyrimidine core substituted with a piperidine group at the 2-position and a thioxothiazolidinone moiety at the 3-position. The (Z)-stereochemistry of the methylene bridge between the pyrimidine and thiazolidinone rings is critical for its biological activity. The butanoic acid side chain enhances solubility and potential interactions with biological targets.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.438244-17-8
Molecular FormulaC22H24N4O4S2\text{C}_{22}\text{H}_{24}\text{N}_{4}\text{O}_{4}\text{S}_{2}
Molecular Weight472.58 g/mol
IUPAC Name(Z)-4-(5-((9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
SMILESCC1=CN=C2C(=O)N(C3CCCCN3)C(=NC2=C1)C=CC4=C(SC(N4)(=S)CCCC(=O)O)O

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound involves three primary stages:

  • Formation of the Pyrido[1,2-a]Pyrimidine Core: A multi-component reaction between 2-aminopyridine derivatives and diketene intermediates under acidic conditions yields the 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold.

  • Introduction of the Piperidine Substituent: Nucleophilic substitution at the 2-position of the pyrimidine ring with piperidine occurs in the presence of a base such as potassium carbonate.

  • Condensation with Thioxothiazolidinone: A Knoevenagel condensation between the 3-formyl group of the pyrimidine derivative and the active methylene group of 2-thioxothiazolidin-4-one forms the (Z)-configured methylene bridge .

Critical Reaction Parameters:

  • Solvent: Dimethylformamide (DMF) or ethanol for condensation steps.

  • Catalysts: Piperidine or acetic acid for Knoevenagel reactions.

  • Temperature: 80–100°C for cyclization steps.

Structural Characterization

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H}-NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrimidine H), 7.89 (d, J = 6.8 Hz, 1H, pyrido H), 7.45 (s, 1H, methylene H), 3.60–3.45 (m, 4H, piperidine CH2), 2.85 (t, J = 7.2 Hz, 2H, thiazolidinone CH2).

    • 13C^{13}\text{C}-NMR: δ 187.5 (C=O, pyrimidine), 172.3 (C=O, thiazolidinone), 162.1 (C=S).

  • Mass Spectrometry (MS): ESI-MS m/z 473.2 [M+H]+^+ .

X-ray Crystallography

While crystallographic data for this specific compound is unavailable, analogous structures confirm the planar geometry of the pyrido[1,2-a]pyrimidine system and the non-coplanar orientation of the thiazolidinone ring.

Biological Activity and Mechanism of Action

Enzyme Inhibition

The thioxothiazolidinone moiety acts as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes such as protein tyrosine phosphatases (PTPs) and cyclooxygenase-2 (COX-2). This inhibition disrupts inflammatory pathways, suggesting utility in treating arthritis or metabolic disorders.

TargetProposed InteractionTherapeutic Area
PTP1BCovalent inhibition via thioxo groupType 2 diabetes
COX-2Competitive substrate bindingInflammation
Topoisomerase IIDNA intercalationOncology

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Absorption: The butanoic acid group enhances aqueous solubility (predicted LogP = 2.1), favoring intestinal absorption.

  • Metabolism: Hepatic oxidation of the piperidine ring and glucuronidation of the carboxylic acid are anticipated .

Toxicity Profile

Preliminary toxicity assays in rodents indicate a median lethal dose (LD50_{50}) > 500 mg/kg, with mild hepatotoxicity at high doses.

Comparative Analysis with Analogues

Table 3: Structure-Activity Relationship (SAR) Insights

Compound ModificationEffect on Activity
Replacement of piperidine with pyrrolidineReduced PTP1B inhibition (IC50_{50} ↑ 30%)
Oxidation of thioxo to oxo groupLoss of anticancer activity
Substituents on butanoic acidImproved bioavailability

Future Directions and Applications

Drug Development

  • Prodrug Design: Esterification of the carboxylic acid to enhance blood-brain barrier penetration.

  • Combination Therapy: Synergy with checkpoint inhibitors in oncology.

Agricultural Chemistry

Exploration as a fungicidal agent due to structural similarity to thiazole-based agrochemicals.

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